![molecular formula C21H19NO5 B280428 N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)
N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide, commonly known as 'MDM-2 inhibitor' is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of MDM-2 protein, which plays a crucial role in the regulation of the tumor suppressor protein, p53. Inhibition of MDM-2 protein leads to the stabilization and activation of p53, which in turn leads to the induction of apoptosis in cancer cells.
Mécanisme D'action
MDM-2 inhibitor binds to the hydrophobic pocket of MDM-2 protein, which prevents MDM-2 from binding to p53 and promoting its degradation. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MDM-2 inhibitor has been found to induce cell cycle arrest and apoptosis in cancer cells. It also enhances the immune response against cancer cells by promoting the presentation of tumor antigens to T cells. In addition, the compound has been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MDM-2 inhibitor in lab experiments include its specificity towards MDM-2 protein, its ability to enhance the efficacy of chemotherapy and radiotherapy, and its potential to overcome drug resistance in cancer cells. However, the limitations of using this compound include its poor solubility in water, its potential toxicity, and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the research on MDM-2 inhibitor. These include the development of more potent and selective MDM-2 inhibitors, the identification of biomarkers that can predict the response to MDM-2 inhibitor treatment, and the evaluation of the compound's efficacy in combination with other cancer treatments. Additionally, further studies are needed to determine the optimal dosage and administration route of MDM-2 inhibitor in clinical settings.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide involves the reaction of 2,5-dimethylphenol with 2-chloromethylfuran in the presence of a base to form 5-[(2,5-dimethylphenoxy)methyl]-2-furancarboxaldehyde. This intermediate is then reacted with 1,3-benzodioxole in the presence of a reducing agent to form the final product.
Applications De Recherche Scientifique
MDM-2 inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown promising results in various types of cancer, including leukemia, lymphoma, breast, lung, and colon cancer. The compound has also been found to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments.
Propriétés
Formule moléculaire |
C21H19NO5 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19NO5/c1-13-3-4-14(2)19(9-13)24-11-16-6-8-18(27-16)21(23)22-15-5-7-17-20(10-15)26-12-25-17/h3-10H,11-12H2,1-2H3,(H,22,23) |
Clé InChI |
BEPVBDJJENEOAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


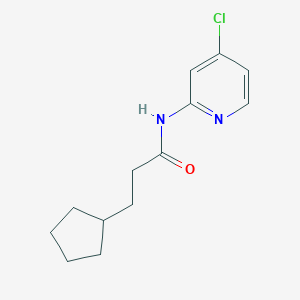
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B280346.png)
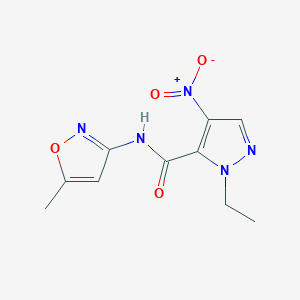
![4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B280348.png)
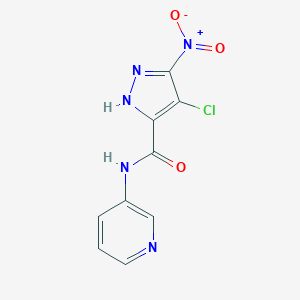
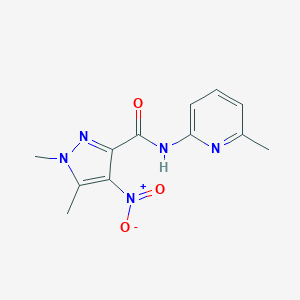
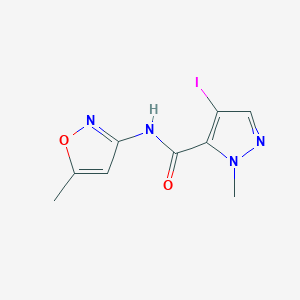
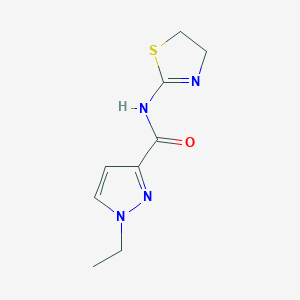
![N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide](/img/structure/B280358.png)
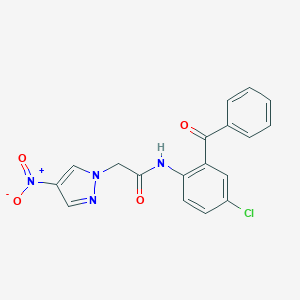
![5-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B280360.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B280362.png)
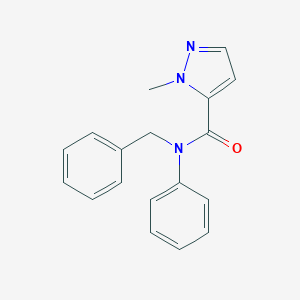
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B280367.png)
